Sulfolane Substituent Structural Uniqueness
The target compound is the only known member of the quinoxalin-2-ylsulfanyl acetamide family that incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group at the acetamide nitrogen. All published biologically active analogs—such as the N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide series [1] and N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide —lack this polar sulfone moiety. Computational estimation indicates the target compound has a topological polar surface area (tPSA) of approximately 96 Ų versus ~55–63 Ų for N-alkyl or N-aryl analogs, predicting substantially lower passive membrane permeability [2]. No experimental IC50, EC50, Ki, or Kd data exist for the target compound in any peer-reviewed assay system; thus no quantitative potency comparison is possible.
| Evidence Dimension | Topological polar surface area (tPSA) as predictor of passive permeability |
|---|---|
| Target Compound Data | ~96 Ų (calculated, fragment-based estimation) |
| Comparator Or Baseline | N-methyl-2-(quinoxalin-2-ylsulfanyl)acetamide: ~55 Ų; N-cyclopentyl analog: ~59 Ų |
| Quantified Difference | Target tPSA exceeds comparators by 37–41 Ų (>60% relative increase) |
| Conditions | In silico estimation; no experimental logP, logD, or PAMPA/Caco-2 data available for the target compound |
Why This Matters
For CNS-targeting screening or permeability-sensitive assays, the sulfolane-driven tPSA increase predicts meaningfully different cellular uptake, making direct substitution with lower-tPSA analogs a scientifically flawed procurement decision.
- [1] El Rayes SM, et al. ACS Omega. 2022;7(38):34166-34176. doi:10.1021/acsomega.2c03522. View Source
- [2] Chemicalize (ChemAxon). tPSA calculations for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide and N-methyl-2-(quinoxalin-2-ylsulfanyl)acetamide. Accessed 2026-04-30. View Source
